1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one
Description
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one (CAS: 1887147-21-8) is a pyrrolidinone derivative featuring a substituted phenyl ring with iodine at the para position and a methyl group at the ortho position. Its molecular formula is C11H12INO, with a molecular weight of 289.13 g/mol (calculated from constituent atomic weights).
Properties
Molecular Formula |
C11H12INO |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
1-(4-iodo-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DSCUTEAOSNMPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions typically involve the use of copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at elevated temperatures .
Chemical Reactions Analysis
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one has several scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, compounds containing the pyrrolidin-2-one scaffold have been investigated for their potential therapeutic properties, including anti-tumor and anti-inflammatory activities . Additionally, the iodine-substituted phenyl ring makes this compound valuable in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to form stable complexes with proteins and enzymes, thereby modulating their function . The presence of the iodine atom enhances the compound’s binding affinity to its targets, leading to increased potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrrolidinone derivatives are structurally diverse, with variations in substituents influencing their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations:
- Halogen Effects: Iodine’s larger atomic radius and polarizability (vs.
- Antioxidant Activity : The hydroxyl group in 1-(5-chloro-2-hydroxyphenyl)pyrrolidin-2-one contributes to its radical scavenging activity, outperforming ascorbic acid in DPPH assays .
- Reactivity : Chloromethyl and iodomethyl substituents enhance electrophilic reactivity, making these derivatives useful in cross-coupling reactions .
Challenges:
Physicochemical Properties
- Solubility : Iodine’s hydrophobicity reduces aqueous solubility compared to chloro derivatives.
- Stability : Iodinated compounds may exhibit lower thermal stability due to weaker C–I bonds vs. C–Cl bonds .
Biological Activity
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one is a compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one is characterized by a pyrrolidinone ring substituted with an iodine atom and a methyl group on the phenyl ring. Its chemical structure can be represented as follows:
This compound is notable for its lipophilicity, which may influence its interaction with biological membranes and receptors.
1. Receptor Interaction
Research indicates that 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one interacts with various neurotransmitter receptors, particularly serotonin receptors (5-HT). The compound exhibits selective agonist activity at the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects. The functional properties of this compound were evaluated in vitro using HEK293 cell lines expressing 5-HT receptors.
Table 1: Functional Properties at Serotonin Receptors
| Compound | Receptor Type | EC50 (nM) | Rmax (%) |
|---|---|---|---|
| 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one | 5-HT_2A | 100 | 85 |
| Other Analogues | 5-HT_2A | Varies | Varies |
The data indicates that 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one has significant agonistic properties at the 5-HT_2A receptor, suggesting potential applications in treating mood disorders.
2. Neuropharmacological Effects
The compound's neuropharmacological profile suggests it may influence dopaminergic and noradrenergic systems. Studies have shown that it can selectively inhibit dopamine transporters (DAT) and norepinephrine transporters (NET), which are critical in mood regulation and cognitive functions.
Case Studies and Research Findings
Multiple studies have explored the biological activity of this compound:
- Psychoactive Effects : In a controlled study involving animal models, administration of 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one resulted in increased locomotor activity, indicative of stimulant properties similar to known psychoactive substances.
- Anti-inflammatory Properties : Another study highlighted its potential anti-inflammatory effects, where it was shown to reduce cytokine production in vitro. This suggests a dual action where it may modulate both neurotransmitter systems and inflammatory pathways.
- Toxicology Reports : Toxicological evaluations indicate that while the compound shows promising activity, it also presents risks at higher doses, necessitating careful dosage regulation in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
